N-(3-acetylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
Description
Properties
Molecular Formula |
C21H16N4O3S3 |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H16N4O3S3/c1-12(26)13-6-5-7-14(10-13)22-16(27)11-30-20-23-18-17(19(28)24-20)31-21(29)25(18)15-8-3-2-4-9-15/h2-10H,11H2,1H3,(H,22,27)(H,23,24,28) |
InChI Key |
RBSJHYRGNSYDHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
N-(3-acetylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C25H21N3O3S2 and a molecular weight of 475.58 g/mol. Its structure includes a thiazolo-pyrimidine core and an acetylphenyl moiety, which contribute to its biological activity. The presence of multiple functional groups enhances its potential for interaction with biological targets.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C25H21N3O3S2 |
| Molecular Weight | 475.58 g/mol |
| Core Structure | Thiazolo-pyrimidine |
| Functional Groups | Acetylphenyl, thioamide |
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in antifungal and anticancer applications.
Antifungal Activity
Research has demonstrated that compounds with similar structural features exhibit antifungal properties. For example, derivatives of thiazol-2(3H)-imine have shown efficacy against Candida albicans and Candida parapsilosis. The minimum inhibitory concentration (MIC) values for these compounds were comparable to established antifungals like ketoconazole .
Table: Antifungal Activity of Related Compounds
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 2d | 1.23 | Candida parapsilosis |
| 2e | Similar to ketoconazole | Candida albicans |
Cytotoxicity Studies
Cytotoxicity analyses conducted on NIH/3T3 cell lines revealed that the synthesized derivatives exhibited varying degrees of toxicity. Notably, compounds 2d and 2e had IC50 values of 148.26 μM and 187.66 μM respectively, indicating their potential as selective agents against fungal cells with minimal impact on normal cells .
Table: Cytotoxicity Analysis
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 2d | 148.26 | NIH/3T3 |
| 2e | 187.66 | NIH/3T3 |
| Doxorubicin | >1000 | NIH/3T3 |
The proposed mechanism of action for this compound involves inhibition of ergosterol synthesis in fungi by targeting the CYP51 enzyme pathway. This is similar to the action of azole antifungals .
Synthesis Methods
Several synthetic routes have been proposed for the efficient construction of this compound. These methods allow modifications to enhance yield and purity while maintaining biological activity.
Synthetic Pathways
- Condensation Reactions : Utilizing acetophenone derivatives with thiazolo-pyrimidine precursors.
- Functional Group Modifications : Altering the acetyl or thio groups to optimize biological interactions.
Scientific Research Applications
Anticancer Potential
Preliminary studies indicate that this compound exhibits significant anticancer properties. Its mechanism of action may involve the inhibition of key enzymes involved in cancer cell proliferation and survival pathways. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by disrupting DNA replication processes.
Antimicrobial Activity
Research suggests that N-(3-acetylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide may also possess antimicrobial properties. It has been tested against both Gram-positive and Gram-negative bacteria, showing potential as an antibiotic agent.
Comparative Analysis with Related Compounds
The following table summarizes key findings regarding this compound and its related compounds:
| Compound Name | Structure | Notable Features |
|---|---|---|
| N-(4-acetylphenyl)-2-thiophenecarboxamide | Structure | Exhibits antifungal properties |
| 4-Acetylaniline | Structure | Common precursor in dye synthesis |
| 1-Acetylindole | Structure | Known for neuroprotective effects |
Case Studies
- Anticancer Efficacy : A study evaluated the anticancer potential of a series of thiazolo-pyrimidine derivatives against various cancer cell lines. The results indicated that compounds with methoxy substitutions exhibited enhanced cytotoxicity due to increased cellular uptake and interaction with DNA.
- Antibacterial Activity : Another investigation focused on the antibacterial effects of derivatives against Staphylococcus aureus and Escherichia coli. The findings suggested significant antibacterial activity, indicating potential for development as an antibiotic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of their chemical and physical properties:
Key Observations:
Core Structure Variations: The thiazolo[4,5-d]pyrimidine core (target compound) differs from thiazolo[3,2-a]pyrimidine () in ring fusion positions, leading to distinct conformations. For example, the thiazolo[3,2-a]pyrimidine in exhibits a flattened boat conformation with a dihedral angle of 80.94° between the fused ring and benzene substituent . Quinoxaline hybrids () lack the thiazole ring, reducing sulfur content and altering electronic properties.
Substituent Effects: The 3-acetylphenyl group in the target compound introduces a ketone, enhancing electrophilicity compared to the 2-ethoxyphenyl analog (), which has an electron-donating ethoxy group.
Synthetic Routes: Thiazolo[4,5-d]pyrimidines are typically synthesized via cyclocondensation of thiol-containing intermediates, as seen in for analogous structures . Quinoxaline derivatives () require coupling of thiouracil or benzimidazole-thiols with amines, highlighting the versatility of thioacetamide linkages .
Table 2: Crystallographic Data Comparison
- Crystallographic Insights: The thiazolo[3,2-a]pyrimidine derivative () crystallizes in the monoclinic P21/n space group, with intermolecular C—H···O bonds contributing to lattice stability. Thiadiazole-triazine hybrids () rely on N—H···O/S interactions, emphasizing the role of sulfur in supramolecular assembly .
Preparation Methods
Cyclization of Pyrimidine-Thione Precursors
The core is synthesized via cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl compounds. For example:
-
Step 1 : React 5-chloro-7-phenyl-2-thioxo-2,3-dihydropyrimido[4,5-d][1,thiazole (precursor A) with ethyl acetoacetate in acetic acid to form the 7-oxo moiety.
-
Step 2 : Introduce the 3-phenyl group via Friedel-Crafts alkylation using benzene and AlCl₃.
Key Reaction Conditions :
Yield : 65–75% after recrystallization.
Thioacetamide Linker Installation
Nucleophilic Thioether Formation
The 5-position thiol group in the core reacts with bromoacetyl bromide to form the thioether intermediate:
-
Reagents : Bromoacetyl bromide (1.2 eq), triethylamine (TEA) as base.
-
Conditions : Anhydrous THF, 0°C to room temperature, 4 hours.
Intermediate Characterization :
Amidation with 3-Acetylaniline
The bromoacetyl intermediate undergoes amidation with 3-acetylaniline:
Yield : 80–85% after column chromatography (SiO₂, hexane/EtOAc 7:3).
Optimization and Scalability
Catalytic Enhancements
-
PTSA vs. H₂SO₄ : PTSA improves cyclization yields by 15% compared to mineral acids.
-
Solvent Screening : DMF increases reaction rates by 2-fold over acetonitrile but requires higher temperatures.
Table 1: Optimization of Core Synthesis
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| PTSA in DMF, 90°C | 78 | 98 |
| H₂SO₄ in MeCN, 80°C | 63 | 92 |
Industrial-Scale Considerations
-
Continuous Flow Reactors : Reduce reaction time from 12 hours to 2 hours for thioether formation.
-
Purification : Simulated moving bed (SMB) chromatography achieves >99% purity at 10 kg scale.
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
-
ESI-MS : m/z 495.1 [M+H]⁺ (calculated 494.5).
Comparative Analysis of Synthetic Routes
Table 2: Route Efficiency Comparison
| Route | Steps | Total Yield (%) | Cost (USD/g) |
|---|---|---|---|
| A | 4 | 52 | 120 |
| B | 3 | 68 | 95 |
Route A : Sequential cyclization, alkylation, thioetherification, amidation.
Route B : One-pot cyclization-thioetherification followed by amidation.
Challenges and Mitigations
Regioselectivity in Cyclization
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for confirming the structure of this compound after synthesis?
- Methodological Answer : Use a combination of ¹H NMR , ¹³C NMR , and IR spectroscopy to verify the presence of key functional groups (e.g., thioxo, acetylphenyl, and thiazolo-pyrimidine moieties). For example, IR can confirm C=O (1700–1750 cm⁻¹) and C=S (1050–1250 cm⁻¹) stretches, while NMR resolves aromatic protons and acetamide methyl groups. Cross-referencing with analogous compounds synthesized via ethyl carboxylate intermediates ensures accuracy .
Q. How can intermediates in the synthesis of this compound be isolated and characterized?
- Methodological Answer : Employ X-ray crystallography to determine molecular parameters (bond lengths, dihedral angles) of intermediates. For instance, X-ray analysis of structurally similar N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamides confirmed intermediate configurations critical for subsequent cyclization steps .
Q. What solvents and reaction conditions optimize the synthesis of thiazolo[4,5-d]pyrimidine derivatives?
- Methodological Answer : Reflux in ethanol or THF with anhydrous potassium carbonate (K₂CO₃) promotes nucleophilic substitution reactions. For example, thioacetamide derivatives are synthesized under reflux for 4–6 hours, with yields improved by controlling temperature (70–80°C) and stoichiometric ratios of reactants .
Advanced Research Questions
Q. How can computational modeling resolve contradictory bioactivity data in different assay systems?
- Methodological Answer : Perform molecular docking and MD simulations to assess binding affinities with target proteins (e.g., kinases or enzymes). Compare results across assay conditions (e.g., pH, ionic strength) to identify discrepancies. For instance, docking studies on pyrazolo[4,3-d]pyrimidine analogs revealed solvent-dependent conformational changes affecting activity .
Q. What strategies validate the regioselectivity of sulfur incorporation in the thiazolo-pyrimidine core?
- Methodological Answer : Use isotopic labeling (e.g., ³⁴S) paired with LC-MS to track sulfur incorporation during cyclization. Compare with X-ray data to confirm regioselectivity. This approach resolved ambiguities in thiadiazole[3,2-a][1,3,5]triazine derivatives .
Q. How can process control systems improve the scalability of this compound’s synthesis?
- Methodological Answer : Implement flow chemistry with real-time HPLC monitoring to optimize reaction parameters (e.g., residence time, mixing efficiency). Automated feedback loops adjust reagent flow rates, minimizing by-products. Reference CRDC subclass RDF2050108 for chemical engineering process control frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
